3-(azepane-1-carbonyl)-7-chloro-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
Description
This compound belongs to the thiazolo[3,4-a]quinazolinone family, a class of heterocyclic molecules characterized by fused thiazole and quinazolinone rings. The structural uniqueness of this derivative lies in its 7-chloro substituent and the azepane-1-carbonyl group at position 2. These modifications are hypothesized to enhance bioactivity, particularly in modulating ion channels or enzyme targets, as seen in related compounds .
Properties
IUPAC Name |
3-(azepane-1-carbonyl)-7-chloro-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S2/c18-10-5-6-12-11(9-10)15(22)19-14-13(25-17(24)21(12)14)16(23)20-7-3-1-2-4-8-20/h5-6,9H,1-4,7-8H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONPGYBOUJHLOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation. It has been identified as a potential therapeutic target for the treatment of cancer.
Mode of Action
The compound interacts with PCAF through a bioisosteric modification of the triazolophthalazine ring system. This interaction effectively binds the compound to the active site of PCAF, inhibiting its function
Biological Activity
3-(azepane-1-carbonyl)-7-chloro-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a compound of interest due to its potential biological activities. This compound belongs to the quinazoline family, which is known for a variety of pharmacological effects including anticonvulsant, anti-inflammatory, and antibacterial properties. The molecular formula of this compound is C17H16ClN3O2S2, with a molecular weight of 393.9 g/mol.
Chemical Structure
The structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds within the quinazoline class exhibit a range of biological activities. The specific compound has shown promise in several areas:
Anticonvulsant Activity
A study on quinazoline derivatives highlighted that certain substitutions at position 3 significantly influenced anticonvulsant activity. For instance, compounds with a 3-(2-chloroethyl)carbonylamino moiety demonstrated increased activity compared to their analogues without such substitutions . This suggests that this compound could potentially exhibit similar effects.
Antitumor Properties
Quinazolines have been extensively studied for their antitumor properties. The thiazoloquinazoline derivatives have shown activity against various cancer cell lines, indicating that the presence of thiazole and quinazoline rings may enhance their efficacy against tumors .
Anti-inflammatory and Antibacterial Effects
Compounds similar to this compound have been reported to possess anti-inflammatory and antibacterial properties. These effects are attributed to their ability to inhibit certain enzymes involved in inflammation and bacterial growth .
Table 1: Summary of Biological Activities
Detailed Research Findings
Research has shown that modifications in the quinazoline structure can lead to significant changes in biological activity. For instance, the introduction of different substituents at the nitrogen or sulfur positions has been linked to enhanced pharmacological profiles. In particular, studies have indicated that compounds with a thioether or thioamide group can exhibit improved interactions with biological targets compared to their non-substituted counterparts.
Additionally, the synthesis of various derivatives has led to the identification of compounds with selective activity against specific targets, such as cancer cells or pathogens. For example, quinazolines with halogen substitutions (like chlorine) have been noted for their increased potency in biological assays.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Halogen Substituents at Position 7
- 7-Chloro vs. 7-Bromo Derivatives: In thiazolo[3,4-a]quinazolinones, halogen substituents at position 7 significantly impact bioactivity. For example, compound 11g (7-bromo derivative) exhibited potent BKCa channel activation (EC₅₀ = 12.33 μM, ΔRFU = 3.83 at 6 μM), whereas 7-chloro analogs showed moderate activity (ΔRFU = 1.56 at 6 μM) . The larger bromo group may enhance hydrophobic interactions or electron-withdrawing effects, improving ligand-receptor binding.
- 7-Chloro vs. 8-Halo Derivatives :
Substitution at position 8 (e.g., 8-bromo or 8-chloro) resulted in lower activity compared to position 7 derivatives, underscoring the critical role of substitution placement .
Azepane-1-carbonyl Group at Position 3
- This group distinguishes the target compound from simpler amide or ester derivatives. For instance, benzylamide derivatives (e.g., 5 in ) showed moderate BKCa activation, while the azepane moiety—a seven-membered ring—may improve solubility, metabolic stability, or membrane permeability due to its conformational flexibility and lipophilicity .
Ring System Variations
2.2.1. Thiazolo[3,4-a]quinazolinones vs. Imidazo[1,5-a]quinazolinones
- The imidazo[1,5-a]quinazolinone derivative 3a-(4-chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one () features a fused imidazole ring instead of thiazole. This structural difference alters electronic properties and tautomerism, as confirmed by DFT-NMR analysis . Such variations may redirect biological activity toward different targets, though specific data are unavailable.
2.2.2. Triazolo[4,3-a]quinazolinones
- Triazolo derivatives (e.g., 6a–e in ) exhibit antihistamine activity due to their planar triazole ring, which facilitates π-π stacking with histamine receptors. In contrast, thiazoloquinazolinones with bulkier substituents (e.g., azepane-carbonyl) may prioritize ion channel modulation .
Q & A
Basic: What synthetic strategies are effective for constructing the thiazolo[3,4-a]quinazolinone core, and how can reaction intermediates be optimized?
Methodological Answer:
The thiazoloquinazolinone scaffold can be synthesized via cyclocondensation reactions involving thiourea derivatives and halogenated quinazolinone precursors. Key steps include:
- Heterocyclic Ring Formation : React 7-chloro-1-thioxo-quinazolin-5(4H)-one with azepane-1-carbonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the azepane moiety.
- Catalysis Optimization : Use phase-transfer catalysts (e.g., PEG-400) to enhance reaction efficiency in heterogenous systems, as demonstrated in analogous tetrazole syntheses .
- Intermediate Monitoring : Employ TLC and IR spectroscopy to track intermediate formation (e.g., thioamide stretching at ~1250 cm⁻¹) and confirm cyclization .
Basic: Which analytical techniques are critical for structural elucidation, and how should conflicting spectral data be resolved?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement, particularly for ambiguous stereocenters or sulfur positions. High-resolution data (>1.0 Å) minimizes R-factor discrepancies .
- Spectroscopic Cross-Validation :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 165–175 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the azepane ring.
- IR Spectroscopy : Confirm thioxo (C=S) stretches at ~1100–1200 cm⁻¹ and carbonyl (C=O) at ~1680–1720 cm⁻¹.
- Contradiction Resolution : If NMR and IR data conflict (e.g., unexpected tautomerism), perform variable-temperature NMR or DFT-based vibrational frequency calculations .
Advanced: How can DFT calculations reconcile discrepancies between predicted and observed electronic properties (e.g., HOMO-LUMO gaps)?
Methodological Answer:
- Computational Protocol :
- Optimize geometry at the B3LYP/6-31G(d,p) level.
- Calculate frontier molecular orbitals (FMOs) and electrostatic potential maps to predict nucleophilic/electrophilic sites.
- Validation : Compare DFT-predicted UV-Vis spectra (TD-DFT) with experimental data. For example, if the observed λ_max deviates >20 nm, re-evaluate solvent effects (PCM model) or consider alternative functionals (e.g., CAM-B3LYP) .
- Case Study : In analogous quinazolinones, DFT successfully explained bathochromic shifts in electron-deficient derivatives, resolving initial contradictions in π→π* transitions .
Advanced: What mechanistic insights explain unexpected byproducts during thioxo-group functionalization?
Methodological Answer:
- Byproduct Identification : Use LC-MS and HRMS to detect sulfoxide (S=O) or disulfide (S-S) byproducts, common in thioxo reactions under oxidative conditions.
- Mechanistic Probes :
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated solvents (e.g., DMF-d₇) to identify rate-determining steps.
- Trapping Experiments : Introduce radical scavengers (e.g., TEMPO) to test for radical intermediates in sulfur-centered reactions.
- Case Study : In triazoloquinazolinone syntheses, hydrazine intermediates undergo unexpected cyclization via radical pathways under thermal stress, requiring inert atmospheres for suppression .
Advanced: How do steric and electronic effects of the azepane moiety influence regioselectivity in downstream reactions?
Methodological Answer:
- Steric Mapping : Use molecular docking (e.g., AutoDock Vina) to model interactions between the azepane group and reactive sites. High steric hindrance at C-3 reduces electrophilic substitution at this position.
- Electronic Profiling : Compute Natural Bond Orbital (NBO) charges to identify electron-rich regions. The azepane carbonyl withdraws electron density, directing nucleophilic attacks to the less hindered C-7 chloro position.
- Experimental Validation : Compare reaction outcomes with azepane vs. smaller cyclohexane analogs. In thiadiazinone derivatives, bulkier substituents reduced yields by 15–20% due to transition-state crowding .
Advanced: What strategies improve crystallinity for poorly soluble derivatives during X-ray analysis?
Methodological Answer:
- Co-Crystallization : Introduce co-formers (e.g., nicotinamide) via solvent-drop grinding to disrupt π-π stacking and enhance lattice stability.
- Solvent Screening : Test high-viscosity solvents (e.g., diethyl ether) for slow evaporation, or use mixed solvents (e.g., DCM/hexane) for gradient crystallization.
- Case Study : For a related chlorophenyl-thiazoloquinazolinone, switching from ethanol to acetonitrile yielded diffraction-quality crystals (Rint < 0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
